molecular formula C14H20O2 B13405235 Methyl 2-[3-(2-methylpropyl)phenyl]propanoate

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate

Cat. No.: B13405235
M. Wt: 220.31 g/mol
InChI Key: QADIVLREUOLPGP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the esterification of a carboxylic acid and an alcohol, resulting in a molecule with a characteristic ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate can be synthesized through the esterification of 2-[3-(2-methylpropyl)phenyl]propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-[3-(2-methylpropyl)phenyl]propanoic acid+methanolMethyl 2-[3-(2-methylpropyl)phenyl]propanoate+water\text{2-[3-(2-methylpropyl)phenyl]propanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-[3-(2-methylpropyl)phenyl]propanoic acid+methanol→Methyl 2-[3-(2-methylpropyl)phenyl]propanoate+water

Industrial Production Methods

Industrially, esters like this compound can be produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst such as nickel carbonyl or palladium (0) complexes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.

    Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: An alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: 2-[3-(2-methylpropyl)phenyl]propanoic acid and methanol.

    Reduction: 2-[3-(2-methylpropyl)phenyl]propanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: An ester with a similar structure but different aromatic substitution.

    Methyl butyrate: Another ester with a different alkyl group.

    Ethyl acetate: A simpler ester with a different alkyl group.

Uniqueness

Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is unique due to its specific aromatic substitution and the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 2-[3-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C14H20O2/c1-10(2)8-12-6-5-7-13(9-12)11(3)14(15)16-4/h5-7,9-11H,8H2,1-4H3

InChI Key

QADIVLREUOLPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(C)C(=O)OC

Origin of Product

United States

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